molecular formula C31H40Cl2O2 B14247168 9,9-Dioctyl-9H-fluorene-2,7-dicarbonyl dichloride CAS No. 428865-66-1

9,9-Dioctyl-9H-fluorene-2,7-dicarbonyl dichloride

Cat. No.: B14247168
CAS No.: 428865-66-1
M. Wt: 515.5 g/mol
InChI Key: VSGAIFSRWAUCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Dioctyl-9H-fluorene-2,7-dicarbonyl dichloride is a chemical compound known for its applications in organic electronics and photonics. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two octyl groups and two carbonyl chloride groups attached to the fluorene core. This compound is particularly significant in the field of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique structural and electronic properties .

Preparation Methods

The synthesis of 9,9-Dioctyl-9H-fluorene-2,7-dicarbonyl dichloride typically involves multiple steps. One common method starts with the bromination of fluorene to produce 2,7-dibromofluorene. This intermediate is then subjected to a Grignard reaction with octylmagnesium bromide to introduce the octyl groups at the 9-position. The final step involves the reaction of the resulting 9,9-dioctylfluorene with oxalyl chloride to introduce the carbonyl chloride groups at the 2,7-positions .

Chemical Reactions Analysis

9,9-Dioctyl-9H-fluorene-2,7-dicarbonyl dichloride undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9,9-Dioctyl-9H-fluorene-2,7-dicarbonyl dichloride in optoelectronic devices involves the formation of conjugated polymers that exhibit strong fluorescence and efficient charge transport. The octyl groups enhance the solubility of the compound in organic solvents, facilitating the processing of thin films. The carbonyl chloride groups allow for further functionalization, enabling the tuning of electronic properties to suit specific applications .

Comparison with Similar Compounds

Compared to other fluorene derivatives, 9,9-Dioctyl-9H-fluorene-2,7-dicarbonyl dichloride stands out due to its unique combination of octyl and carbonyl chloride groups. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the versatility of the fluorene core in organic electronics.

Properties

CAS No.

428865-66-1

Molecular Formula

C31H40Cl2O2

Molecular Weight

515.5 g/mol

IUPAC Name

9,9-dioctylfluorene-2,7-dicarbonyl chloride

InChI

InChI=1S/C31H40Cl2O2/c1-3-5-7-9-11-13-19-31(20-14-12-10-8-6-4-2)27-21-23(29(32)34)15-17-25(27)26-18-16-24(30(33)35)22-28(26)31/h15-18,21-22H,3-14,19-20H2,1-2H3

InChI Key

VSGAIFSRWAUCLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=C(C=CC(=C2)C(=O)Cl)C3=C1C=C(C=C3)C(=O)Cl)CCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.